
5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-methoxybenzohydrazide with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiocyanates, or amines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity for molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chloro-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole
- 5-(4-Fluoro-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole
- 5-(4-Methyl-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole
Uniqueness
The presence of the bromo group in 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole distinguishes it from other similar compounds. The bromo group can significantly influence the compound’s reactivity, making it more suitable for specific chemical reactions and applications. Additionally, the methoxy group can enhance its solubility and stability, further contributing to its unique properties.
Propiedades
Fórmula molecular |
C10H9BrN2O2 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
5-(4-bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-12-10(15-13-6)8-4-3-7(11)5-9(8)14-2/h3-5H,1-2H3 |
Clave InChI |
WKRNFZFOUGIDGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)C2=C(C=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


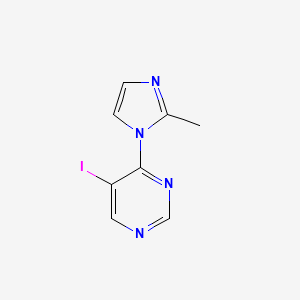

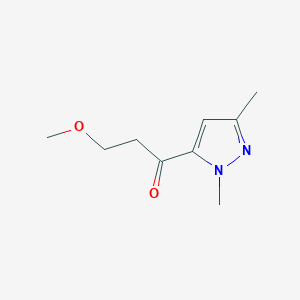
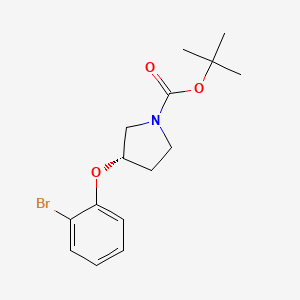



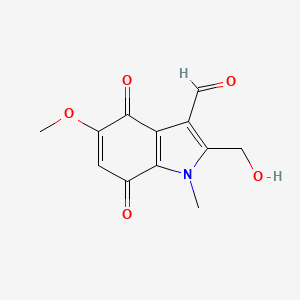
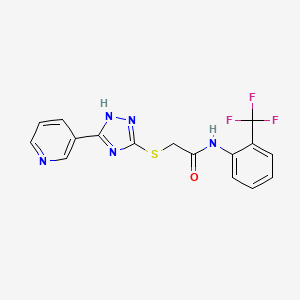
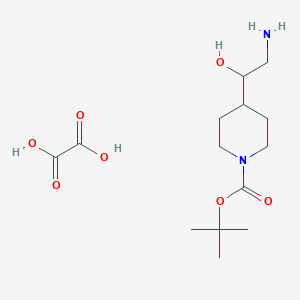
![Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11781106.png)

![tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11781116.png)

